Perrottetinene
CAS No.: 160041-34-9
Cat. No.: VC0178610
Molecular Formula: C24H28O2
Molecular Weight: 348
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160041-34-9 |
---|---|
Molecular Formula | C24H28O2 |
Molecular Weight | 348 |
IUPAC Name | (6aS,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
Standard InChI | InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,13-15,19-20,25H,9-12H2,1-3H3/t19-,20+/m1/s1 |
SMILES | CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C |
Introduction
Chemical Structure and Properties
Stereoisomers of Perrottetinene
Perrottetinene exists in two primary diastereomeric forms: cis-perrottetinene (cis-PET) and trans-perrottetinene (trans-PET) . These stereoisomers have distinct conformational differences that affect their interaction with cannabinoid receptors:
The cis-form adopts a half-chair conformation of the cycle ring containing the dimethyl group, assuming either an axial or equatorial conformation. This produces a different induced fitting of the surrounding residues compared to the trans-conformer and generally results in higher interaction energy .
Research using molecular docking, molecular dynamics, and free energy calculations has shown that both THC and perrottetinene interact similarly with the CB1 receptor (CB1R), but in different conformations depending on the diastereomer considered .
Natural Sources and Distribution
Species Containing Perrottetinene
To date, only three species of liverwort in the Radula genus have been confirmed to produce perrottetinene:
-
Radula perrottetii
-
Radula marginata
-
Radula species found in Japan, Costa Rica, New Zealand, and Tasmania
Biosynthesis
While the complete biosynthetic pathway of perrottetinene in liverworts remains elusive, it is known that these plants are particularly rich in aromatic bibenzyls, which are likely generated as a defense mechanism against environmental stressors, herbivory attacks, and plant pathogens . Studies on Radula complanata have identified and purified bibenzyl compounds that may be precursors or related to perrottetinene biosynthesis .
Pharmacological Properties
Receptor Binding and Activation
Perrottetinene exhibits selective activity at cannabinoid receptors, particularly the CB1 and CB2 receptors. The table below compares the receptor binding affinities (Ki values) and activation parameters (EC50 and Emax values) of perrottetinene stereoisomers with other cannabinoids:
Cannabinoid | CB1R Ki (nM) | CB2R Ki (nM) | CB1R EC50 (nM) | CB1R Emax (%) | CB2R EC50 (nM) | CB2R Emax (%) |
---|---|---|---|---|---|---|
CP55,940 | 1.2 ± 0.5 | 0.7 ± 0.3 | 17 ± 9 | 173 ± 6 (full) | 1.9 ± 0.8 | 194 ± 5 (full) |
Δ9-trans-THC | 22 ± 13 | 47 ± 11 | 43 ± 30 | 146 ± 3 (partial) | 12 ± 7 | 134 ± 4 (partial) |
Δ9-cis-THC | 228 ± 45 | 99 ± 29 | 552 ± 123 | 158 ± 6 (partial) | 119 ± 69 | 153 ± 5 (partial) |
trans-PET | 127 ± 82 | 126 ± 55 | 171 ± 116 | 142 ± 5 (partial) | 478 ± 288 | 116 ± 6 (partial) |
cis-PET | 481 ± 125 | 225 ± 61 | 406 ± 175 | 142 ± 5 (partial) | 167 ± 136 | 113 ± 4 (partial) |
This data reveals that both cis-PET and trans-PET act as partial agonists at cannabinoid receptors, similar to THC, but with different binding affinities. While their binding affinities are lower than THC (higher Ki values), they still effectively activate cannabinoid receptors at pharmacologically relevant concentrations.
Brain Penetration and Bioavailability
Studies have demonstrated that both cis-PET and trans-PET readily cross the blood-brain barrier. In animal studies, brain concentrations of 1.64 nmol/g for cis-PET and 0.80 nmol/g for trans-PET were detected one hour after administration, corresponding to brain concentrations of 1350 nM and 662 nM respectively . These concentrations were sufficient for CB1 receptor activation.
The brain/plasma concentration ratios (Kp values) were found to be 0.91 for cis-PET and 0.51 for trans-PET, comparable to the Kp value of 0.51 for THC . This indicates efficient accumulation of perrottetinene in the brain, which is crucial for its psychoactive and therapeutic effects.
Biological Effects
Psychoactive Properties
In animal models, both cis-PET and trans-PET induced classic cannabinoid tetrad effects in a CB1 receptor-dependent manner, including:
Analgesic and Anti-inflammatory Effects
One of the most promising aspects of perrottetinene is its potential for pain relief and reduction of inflammation. The compound has demonstrated the ability to dampen pain signals through its interaction with cannabinoid receptors . This analgesic effect occurs through mechanisms similar to those of THC but may be accompanied by fewer side effects.
Current Research Challenges
Limited Natural Supply
A significant challenge in perrottetinene research has been the limited natural supply. The liverwort species that produce this compound make very little of it, which has historically hampered scientific study . This limitation has necessitated the development of synthetic methods to produce perrottetinene for research purposes.
Legal and Regulatory Considerations
Perrottetinene and liverwort preparations containing it have been marketed as "legal highs" on the internet . This unregulated market raises concerns about quality control, accurate dosing, and potential health risks. The legal status of perrottetinene varies by jurisdiction and continues to evolve as research progresses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume